molecular formula C14H15NO3 B2798578 ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate CAS No. 103368-18-9

ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate

Cat. No. B2798578
CAS RN: 103368-18-9
M. Wt: 245.278
InChI Key: GKGCZAUBJQSKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate, also known as ethyl 4-methyl-2-oxo-2H-quinoline-1-acetate, is a chemical compound used in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound, and has been found to have potential applications in various fields of research.

Scientific Research Applications

Environmental Fate and Aquatic Effects

Research on similar oxo-process chemicals, like butyl acetate and 2-ethylhexanol, highlights the environmental fate and aquatic effects of these compounds. Enclosed manufacturing equipment limits environmental releases, with most releases occurring via volatilization during handling or transport. These compounds are readily biodegradable and pose generally low concern to aquatic life, suggesting that similar acetate compounds, including ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate, might have similar environmental impacts and biodegradability profiles (Staples, 2001).

Process Intensification in Ethyl Acetate Production

A review of process intensification techniques for ethyl acetate production, a compound used extensively as a solvent, discusses various advantages over traditional processes. This research might provide insights into optimizing the production of related acetate compounds, highlighting the importance of selecting appropriate process parameters for improved purity and efficiency (Patil & Gnanasundaram, 2020).

Toxicological Reviews

While specific studies on "ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate" were not found, research on related compounds, such as ethyl tertiary-butyl ether (ETBE), provides a comprehensive understanding of their toxicological profile, including metabolism, excretion, and potential impacts on human health and the environment. This could inform safety assessments and regulatory considerations for similar compounds (Mcgregor, 2007).

Biodegradation and Fate in Soil and Groundwater

Studies on the biodegradation and fate of ETBE, a gasoline oxygenate, in soil and groundwater offer insights into the microbial degradation pathways and environmental persistence of similar acetate compounds. Understanding the aerobic and anaerobic degradation processes could inform environmental risk assessments and remediation strategies (Thornton et al., 2020).

Scaling-Up Ionic Liquid-Based Technologies

Research on ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers indicates the potential of similar compounds for industrial applications. This study highlights the importance of understanding toxicity and environmental impact for large-scale use, which could be relevant for assessing the safety and applications of ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate in industrial contexts (Ostadjoo et al., 2018).

properties

IUPAC Name

ethyl 2-(4-methyl-2-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)9-15-12-7-5-4-6-11(12)10(2)8-13(15)16/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCZAUBJQSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate

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